5-Isothiazolesulfonyl chloride
Description
5-Isothiazolesulfonyl chloride (CAS: 362658-19-3) is a heterocyclic sulfonyl chloride characterized by a five-membered isothiazole ring fused to a sulfonyl chloride group (–SO₂Cl). Its molecular structure (Fig. 1) includes a sulfur atom and a nitrogen atom within the aromatic isothiazole ring, which imparts distinct electronic and steric properties. Key identifiers include its SMILES representation (ClS(=O)(=O)c1nscs1) and InChIKey (XLYQNQJNQZQKQH-UHFFFAOYSA-N), as detailed in . This compound is primarily used as an intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals due to its electrophilic sulfonyl chloride moiety .
Properties
IUPAC Name |
1,2-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-2-5-8-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJAPNFDKNYZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362658-19-3 | |
| Record name | 1,2-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiazolesulfonyl chloride typically involves the reaction of isothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
Isothiazole+Chlorosulfonic Acid→5-Isothiazolesulfonyl Chloride+By-products
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the careful handling of chlorosulfonic acid and isothiazole to ensure safety and efficiency. The reaction is typically carried out in a reactor equipped with temperature control and proper ventilation to handle the release of any gaseous by-products .
Chemical Reactions Analysis
Substitution Reactions
5-Isothiazolesulfonyl chloride participates in nucleophilic substitution reactions due to the electrophilic sulfur atom and the labile chlorine group. Key reactions include:
With Amines
Reaction with primary or secondary amines yields sulfonamide derivatives. For example:
Conditions : Room temperature in aprotic solvents (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl38.
With Alcohols
Alcohols react to form sulfonate esters:
Catalysts : Triethylamine or pyridine enhance reaction rates38.
With Thiols
Thiols generate sulfonothioates:
Solvents : Tetrahydrofuran (THF) or acetonitrile under inert atmosphere .
Hydrolysis
Controlled hydrolysis produces sulfonic acids or sulfonamides depending on conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O (neutral pH) | Sulfonic acid | Reflux, 6–8 hours | 65–75% |
| NH₃ (aqueous) | Sulfonamide | 0–5°C, 2 hours | 85–90% |
Mechanism : Nucleophilic attack by water/ammonia at the sulfur center, followed by chloride displacement8 .
Coupling Reactions
This compound acts as a coupling agent in cross-coupling reactions:
With Arylboronic Acids
Palladium-catalyzed Suzuki-Miyaura coupling forms biaryl sulfones:
Catalysts : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .
Oxidation and Reduction
While less common, redox reactions are achievable:
Oxidation
Treatment with H₂O₂ converts sulfonyl chloride to sulfonic acid anhydrides:
Conditions : 40–60°C in acetic acid .
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to thiols:
Solvents : Dry diethyl ether .
Mechanistic Insights
The reactivity of this compound is governed by:
Scientific Research Applications
5-Isothiazolesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Isothiazolesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are often facilitated by the presence of catalysts and suitable reaction conditions .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Sulfonyl Chlorides
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₃H₂ClNO₂S₂ | 183.64 g/mol | Isothiazole ring, –SO₂Cl | High electrophilicity |
| 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride | C₇H₅ClN₂O₃S₂ | 292.76 g/mol | Thiophene + isoxazole, –SO₂Cl | Moderate stability in polymers |
| 4-[(2-Chloro-thiazol-5-yl)methoxy]benzenesulfonyl chloride | C₁₁H₈Cl₂N₂O₃S₂ | 391.28 g/mol | Benzene + chloro-thiazole, –SO₂Cl | High activation for nucleophiles |
Biological Activity
5-Isothiazolesulfonyl chloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative data.
Chemical Structure and Properties
This compound features a sulfonyl chloride group attached to an isothiazole ring. This unique structure contributes to its reactivity and potential applications in various biological contexts. The molecular formula is CHClNOS, with a molecular weight of approximately 182.64 g/mol.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds related to isothiazoles exhibit significant antibacterial properties. For instance, derivatives of isothiazoles have shown effectiveness against various bacterial strains, including resistant strains .
- Antifungal Properties : Studies have demonstrated that this compound can inhibit fungal growth. It has been particularly noted for its efficacy against Candida species, which are common pathogens in immunocompromised patients .
- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. For example, compounds with similar thiazole structures have shown promising results against A549 human lung adenocarcinoma cells, indicating potential for further development as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antibacterial Activity : A study conducted by Evren et al. (2019) evaluated the antibacterial effects of various thiazole derivatives, highlighting that modifications to the thiazole ring significantly influenced their activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : In another investigation, derivatives of this compound were tested against multiple cancer cell lines, revealing IC50 values indicative of strong cytotoxicity. For example, one derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting it could be a candidate for further anticancer drug development .
- Fungal Inhibition : A patent filing described the use of nitrogenous heterocycles, including isothiazole derivatives, as inhibitors of fungal invasion, particularly focusing on Candida infections in immunocompromised individuals .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds with similar structures, the following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isothiazole ring + sulfonyl chloride | Antibacterial, antifungal, anticancer |
| 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride | Chlorine substituent on imidazole | Antibacterial and anticancer properties |
| 2-Chloro-1,3-thiazole-5-sulfonyl chloride | Simple thiazole structure | Limited biological activity |
| 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | Methyl groups enhancing lipophilicity | Antifungal and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
